molecular formula C12H15ClN2O B6143382 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride CAS No. 501031-56-7

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6143382
CAS No.: 501031-56-7
M. Wt: 238.71 g/mol
InChI Key: FQKBQTSVCNYGNT-UHFFFAOYSA-N
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Description

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. For instance, 2-phenyl-2-oxazoline can be synthesized from phenylacetic acid and ethylenediamine under acidic conditions.

  • Substitution Reaction: : The methyl group can be introduced at the 5-position of the oxazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Amination: : The ethan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole derivative with an appropriate amine under basic conditions.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is formed by reacting the free base of the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can participate in various substitution reactions, especially at the phenyl ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of saturated heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-oxazole: Lacks the methyl and ethan-1-amine groups, making it less versatile in certain reactions.

    5-methyl-2-phenyl-1,3-oxazole: Similar structure but lacks the ethan-1-amine group, affecting its reactivity and applications.

    2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.

Uniqueness

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is unique due to the presence of both the oxazole ring and the ethan-1-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and other relevant biological activities, supported by data tables and research findings.

The compound has the following chemical identifiers:

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 103788-65-4
  • IUPAC Name : 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol

Antimicrobial Activity

Research indicates that compounds with oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole compounds demonstrate activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus25–30 µg/mL
Pseudomonas aeruginosa13.40 to 137.43 µM

These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal efficacy of the compound has also been evaluated. In a study focusing on various oxazole derivatives, it was found that:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 to 78.23 µM
Fusarium oxysporum56.74 to 222.31 µM

These results indicate potential applications in treating fungal infections .

Antioxidant Properties

The antioxidant capacity of the compound was assessed using standard assays such as the DPPH radical scavenging method. The results revealed that compounds with similar structures exhibited significant radical scavenging abilities, suggesting that the oxazole moiety contributes positively to antioxidant activity.

Study on Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives demonstrated that specific modifications in their structure significantly enhanced their antimicrobial properties. For example, the introduction of hydroxyl groups at certain positions improved the inhibition rates against E. coli and S. aureus by up to 30% compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that variations in substituents on the phenyl ring influenced both antibacterial and antifungal activities. Compounds with multiple methyl substitutions displayed varying levels of activity, which could be correlated with their lipophilicity and ability to penetrate microbial membranes .

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKBQTSVCNYGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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